molecular formula C18H22N4O3S2 B2434387 1-(4-(5-(2-Aminothiazol-5-ylthio)-2-methoxy-4-methylbenzoyl)piperazin-1-yl)ethanone CAS No. 439578-98-0

1-(4-(5-(2-Aminothiazol-5-ylthio)-2-methoxy-4-methylbenzoyl)piperazin-1-yl)ethanone

Cat. No. B2434387
CAS RN: 439578-98-0
M. Wt: 406.52
InChI Key: FARNTXCAKWOTQH-UHFFFAOYSA-N
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Description

The compound “1-(4-(5-(2-Aminothiazol-5-ylthio)-2-methoxy-4-methylbenzoyl)piperazin-1-yl)ethanone” is a derivative of 2-aminothiazole . The 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . It is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .


Synthesis Analysis

The synthesis of 2-aminothiazole derivatives, like the compound , involves the reaction of α-halo carbonyl compounds with thioureas or thioamides . This method, known as Hantzsch’s synthesis, is the most frequently used .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Chemical Reactions Analysis

Compounds similar to “1-(4-(5-(2-Aminothiazol-5-ylthio)-2-methoxy-4-methylbenzoyl)piperazin-1-yl)ethanone” have been known to react with various aromatic aldehydes in the early phase of reactions . The products obtained subsequently undergo multistep reactions to produce the final compounds .

Scientific Research Applications

properties

IUPAC Name

1-[4-[5-[(2-amino-1,3-thiazol-5-yl)sulfanyl]-2-methoxy-4-methylbenzoyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S2/c1-11-8-14(25-3)13(9-15(11)26-16-10-20-18(19)27-16)17(24)22-6-4-21(5-7-22)12(2)23/h8-10H,4-7H2,1-3H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARNTXCAKWOTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1SC2=CN=C(S2)N)C(=O)N3CCN(CC3)C(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(5-(2-Aminothiazol-5-ylthio)-2-methoxy-4-methylbenzoyl)piperazin-1-yl)ethanone

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